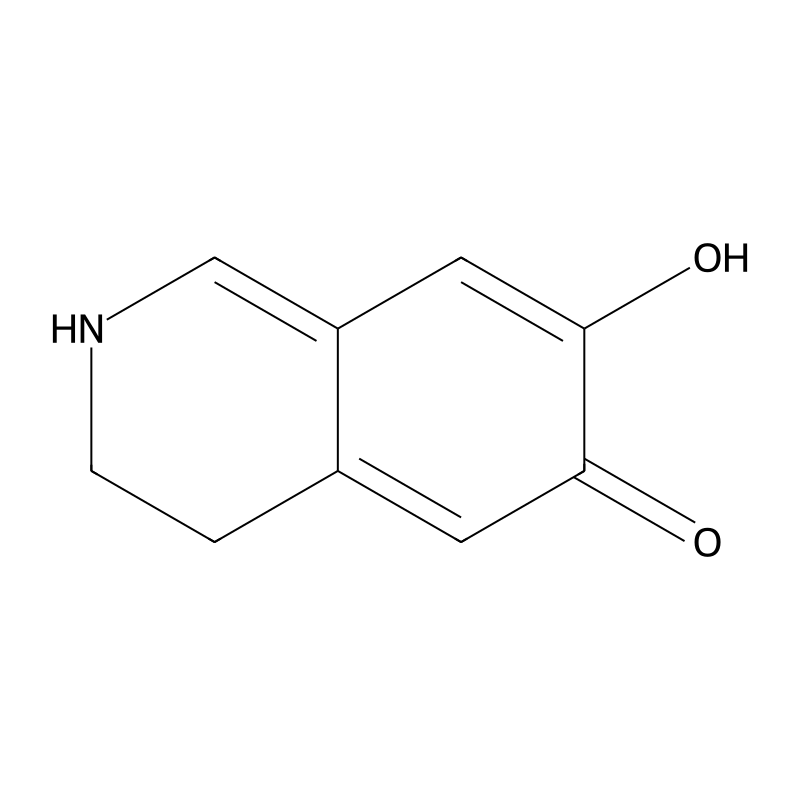

3,4-Dihydroisoquinoline-6,7-diol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Potential as a Precursor Molecule:

3,4-Dihydroisoquinoline-6,7-diol holds potential as a precursor molecule for the synthesis of various biologically active compounds, particularly those belonging to the isoquinoline alkaloid class. PubChem, National Institutes of Health: ) These alkaloids possess a diverse range of pharmacological properties, making them attractive targets for drug discovery efforts. Studies have explored the use of 3,4-dihydroisoquinoline-6,7-diol as a starting material for the synthesis of compounds with potential antitumor, anti-inflammatory, and anti-Alzheimer's disease activities. Song et al., 2010:

Investigation in Medicinal Chemistry:

Research has explored the use of 3,4-dihydroisoquinoline-6,7-diol itself for its potential medicinal properties. Studies have investigated its effects on various biological processes, including neurotransmission, cell proliferation, and enzyme activity. However, the current body of research is limited, and further investigation is necessary to fully understand its potential therapeutic applications. Kuo et al., 2005:

3,4-Dihydroisoquinoline-6,7-diol is a bicyclic organic compound with the molecular formula C₉H₉NO₂. It features a dihydroisoquinoline structure with hydroxyl groups at the 6 and 7 positions. This compound is notable for its potential biological activities and applications in medicinal chemistry.

- Oxidation: The hydroxyl groups can be oxidized to form corresponding carbonyl compounds.

- Condensation: It can react with aldehydes or ketones to form imines or other condensation products.

- Nucleophilic Substitution: The presence of the hydroxyl groups allows for nucleophilic substitutions, potentially leading to the formation of ethers or esters.

For example, reactions with ketenes have been studied, resulting in various adducts .

Research indicates that 3,4-Dihydroisoquinoline-6,7-diol exhibits significant biological activities:

- Antimicrobial Properties: It has shown potential as an antimicrobial agent against various bacterial and fungal strains .

- Neuroprotective Effects: Some studies suggest it may possess neuroprotective properties, making it a candidate for further investigation in neurodegenerative diseases.

- Dopaminergic Activity: Similar compounds have been linked to dopaminergic activity, suggesting potential relevance in treating conditions like Parkinson's disease.

Several synthesis methods for 3,4-Dihydroisoquinoline-6,7-diol have been reported:

- Reduction of Isoquinoline Derivatives: Isoquinoline can be reduced using catalytic hydrogenation to yield the dihydroisoquinoline derivative.

- Cyclization Reactions: Starting from appropriate precursors, cyclization reactions can be employed to form the dihydroisoquinoline structure followed by hydroxylation.

- Multi-step Synthesis: A more complex approach involves multiple steps including alkylation and subsequent functional group transformations.

The applications of 3,4-Dihydroisoquinoline-6,7-diol include:

- Pharmaceutical Development: Due to its biological activity, it is being explored as a lead compound for drug development targeting infectious diseases and neurological disorders.

- Chemical Research: It serves as an important intermediate in organic synthesis and medicinal chemistry research.

Interaction studies have shown that 3,4-Dihydroisoquinoline-6,7-diol can interact with various biological targets:

- Enzymatic Interactions: It may act as an inhibitor or modulator of specific enzymes involved in metabolic pathways.

- Receptor Binding: Its structural features suggest potential interactions with neurotransmitter receptors, particularly those related to dopamine and serotonin systems.

Several compounds share structural similarities with 3,4-Dihydroisoquinoline-6,7-diol. Here are some notable examples:

| Compound Name | Structural Features | Unique Aspects |

|---|---|---|

| 5,8-Dichloro-3,4-dihydroisoquinoline-6,7-diol | Chlorine substituents at positions 5 and 8 | Enhanced antimicrobial properties |

| Tetrahydroisoquinoline | Lacks hydroxyl groups at positions 6 and 7 | More hydrophobic; different biological activity |

| Benzylisoquinoline | Contains a benzyl group | Exhibits different pharmacological profiles |

The uniqueness of 3,4-Dihydroisoquinoline-6,7-diol lies in its specific hydroxylation pattern which contributes to its distinct biological activities compared to these similar compounds.

The Bischler-Napieralski reaction represents a cornerstone in synthesizing 3,4-dihydroisoquinoline derivatives, including 3,4-dihydroisoquinoline-6,7-diol. This electrophilic aromatic substitution enables cyclization of β-arylethylamides or carbamates under dehydrating conditions. Key reagents include phosphorus oxychloride (POCl₃), phosphorus pentoxide (P₂O₅), or trifluoromethanesulfonic anhydride (Tf₂O), with electron-donating substituents on the aromatic ring enhancing reactivity.

Mechanistic Pathways

Two primary mechanisms are proposed:

- Dichlorophosphoryl imine-ester intermediate: Cyclization precedes carbonyl elimination, forming a nitrilium ion.

- Nitrilium ion formation: Cyclization occurs after elimination of the carbonyl oxygen, favoring electron-deficient substrates.

Derivative Synthesis

Recent advances include Tf₂O-promoted tandem annulation of phenylethanols and nitriles, generating 3,4-dihydroisoquinolines via phenonium ion intermediates. For example, N-(1,2-diarylethyl)amides cyclize to 2,3-disubstituted dihydroprotoberberinium salts, which are reduced to coralydine analogs.

Reagent and Substrate Optimization

Critical Factors

- Solvent selection: Acetonitrile or dichloromethane enhances oxalyl chloride reactivity in one-pot methods.

- Catalyst role: Phosphotungstic acid facilitates ring closure in methanol, achieving >99% purity.

Directed Ortho-Lithiation Strategies for Functionalization

Directed ortho-lithiation enables precise functionalization of 3,4-dihydroisoquinoline-6,7-diol at electron-rich positions. Lithium diisopropylamide (LDA) or lithium 2,2,6,6-tetramethylpiperidide (LTMP) are employed to deprotonate benzylic or adjacent sites, leveraging directing groups like pivaloyl or bis(dimethylamino)phosphinoyl.

Applications in Functionalization

- Electrophilic trapping: Lithiated intermediates react with methyl iodide, benzophenone, or silylating agents to install alkyl or aryl groups.

- Cross-coupling: Directed lithiation of 6,7-dihydroxy derivatives facilitates subsequent Suzuki or Negishi reactions, though examples remain limited in literature.

Optimized Protocols

| Directing Group | Lithium Reagent | Electrophile | Position Modified | Yield (%) | Conditions |

|---|---|---|---|---|---|

| Pivaloyl | LDA | MeI | C-1 | 85–90 | THF, -78°C |

| Bis(dimethylamino)phosphinoyl | LTMP | Benzophenone | C-1 | 75 | Et₂O, -100°C |

Mechanistic Insights

Coordination of lithium to the directing group stabilizes intermediates, directing lithiation to the ortho position. Subsequent quenching with electrophiles occurs without competing side reactions due to steric protection.

One-Pot Reaction Methods and Catalyst Optimization

One-pot methodologies streamline synthesis, minimizing intermediate isolation. A patented route combines formylation, cyclization, and ring closure in a single vessel, achieving >75% yield for 6,7-dimethoxy derivatives.

Catalytic Innovations

Cu/Co synergistic catalysts in metal-organic frameworks (MOFs) enable selective oxydehydrogenation of tetrahydroisoquinolines to dihydroisoquinolines under mild conditions:

Advantages

- Eco-friendliness: Replaces hazardous reagents like POCl₃ with O₂ as the oxidant.

- Scalability: Gram-scale synthesis maintains >90% yield.

Alkylation and Arylation at Position 1

The benzylic C-1 position undergoes alkylation or arylation via lithiation or direct electrophilic substitution.

Alkylation Pathways

- Lithium-mediated: Deprotonation with LDA followed by alkylation with iodides or bromides.

- Radical pathways: Emerging methods using photoredox catalysts for C–H functionalization.

Arylation Challenges

Arylation remains underexplored due to competing side reactions. Copper-catalyzed Ullmann couplings may offer future avenues, though examples are absent in current literature.

Oxidation and Reduction Pathways for Structural Diversification

Oxidation of 3,4-dihydroisoquinoline-6,7-diol to isoquinoline-6,7-diol is achievable via DDQ or MnO₂, though yield data are sparse. Reduction pathways are less relevant for this partially saturated system.

Oxidation Agents

| Oxidant | Substrate | Product | Yield (%) | Conditions |

|---|---|---|---|---|

| DDQ | 3,4-Dihydroisoquinoline-6,7-diol | Isoquinoline-6,7-diol | 60–70 | CH₃CN, RT |

| MnO₂ | Dihydroisoquinoline derivatives | Isoquinoline derivatives | 50–60 | EtOAc, reflux |

Limitations

- Over-oxidation: Electron-rich dihydroisoquinolines readily form quinones, necessitating precise stoichiometry.

While the provided literature does not directly investigate the effects of 3,4-dihydroisoquinoline-6,7-diol on monoamine oxidase (MAO) isoforms, structural analogs of dihydroisoquinoline have demonstrated inhibitory activity against related enzymatic targets. For instance, 6,7-dihydroxy-3,4-dihydroisoquinoline derivatives exhibit potent inhibition of catechol-O-methyltransferase (COMT), an enzyme responsible for catecholamine metabolism [7]. The catechol moiety in these compounds likely facilitates competitive binding to COMT’s active site, preventing methylation of endogenous substrates like dopamine [7]. Although MAO-specific data are absent for the parent compound, the structural similarity to COMT inhibitors suggests potential for broader enzymatic modulation. Further studies are required to elucidate direct interactions with MAO-A or MAO-B, which are critical targets in neurodegenerative and mood disorders.

NF-κB Signaling Pathway Modulation and Antimetastatic Effects

3,4-Dihydroisoquinoline-6,7-diol and its derivatives exhibit robust inhibitory effects on nuclear factor kappa B (NF-κB), a transcription factor central to inflammation, cell survival, and metastasis. In murine mammary cancer (DA3) cells, the compound suppressed both canonical and noncanonical NF-κB pathways, as evidenced by reduced nuclear translocation of p65 and impaired processing of p100 to p52 [1] [2]. This dual inhibition correlated with significant reductions in tumor cell invasion in vitro, with IC~50~ values comparable to established antimetastatic agents [1]. Mechanistically, the carbonyl group in its structure is critical for disrupting IκB kinase (IKK) complex activity, thereby stabilizing IκBα and preventing NF-κB activation [1]. These findings underscore its potential as an adjuvant therapy to counteract metastasis in solid tumors.

Antioxidant and Neuroprotective Properties in Preclinical Models

The catechol structure of 3,4-dihydroisoquinoline-6,7-diol confers potent antioxidant activity, as demonstrated in neuronal and cellular models. Derivatives such as 6,7-dihydroxy-8-iodo-3,4-dihydroisoquinoline-3-carboxylic acid scavenge reactive oxygen (ROS) and nitrogen species (RNS) with efficacy surpassing the reference antioxidant Trolox (EC~50~ = 51.88 µM vs. 55.80 µM for RNS) [5]. In primary rat cortical cells, structurally related chromene analogs inhibited glutamate-induced excitotoxicity by reducing intracellular ROS and enhancing ERK1/2-mediated phosphorylation of cAMP response element-binding protein (CREB) [3]. This dual mechanism—direct radical scavenging and activation of pro-survival signaling pathways—suggests therapeutic utility in Alzheimer’s disease and other neurodegenerative conditions associated with oxidative stress [3] [5].

Enzymatic Inhibition in Cancer and Neurodegenerative Diseases

Beyond NF-κB, 3,4-dihydroisoquinoline-6,7-diol derivatives target diverse enzymes implicated in disease pathogenesis:

Tubulin Polymerization

1-Phenyl-3,4-dihydroisoquinoline analogs inhibit tubulin polymerization by binding to the colchicine site, disrupting microtubule dynamics in cancer cells [8]. Substituents such as 3'-hydroxy and 4'-methoxy groups enhance potency, with IC~50~ values in the low micromolar range [8].

Urease Activity

N-Aryl-3,4-dihydroisoquinoline carbothioamide derivatives exhibit urease inhibitory activity (IC~50~ = 11.2–56.7 µM), surpassing the reference inhibitor thiourea (IC~50~ = 21.7 µM) [6]. Electron-donating substituents on the aryl ring improve binding affinity through hydrogen-bond interactions with active-site residues [6].

COMT Inhibition

The parent compound and its analogs act as nonmethylatable COMT inhibitors, reducing homovanillic acid levels in rat brain without generating O-methylated metabolites [7]. This property is advantageous for prolonging dopamine bioavailability in Parkinson’s disease.

Structure-Activity Relationship (SAR) Analysis

The biological activity of 3,4-dihydroisoquinoline-6,7-diol is highly dependent on structural modifications:

| Substituent Position | Modification | Biological Effect | Source |

|---|---|---|---|

| 6,7 | Dihydroxy (catechol) | Essential for NF-κB inhibition and antioxidant activity [1] [5] | [1] [5] |

| 8 | Iodo substitution | Enhances RNS scavenging (EC~50~ = 45.2 µM) [5] | [5] |

| 3 | Carboxylic acid | Improves blood-brain barrier permeability [5] | [5] |

| N-Aryl | Electron-donating groups (e.g., -OCH~3~) | Increases urease inhibition [6] | [6] |

| 1-Phenyl | 3'-OH, 4'-OCH~3~ | Optimizes tubulin polymerization inhibition [8] | [8] |

The catechol moiety at positions 6 and 7 is indispensable for radical scavenging and protein kinase modulation, while halogenation or aryl substitutions fine-tune target selectivity and potency. These insights guide the rational design of next-generation analogs with improved therapeutic profiles.

3,4-Dihydroisoquinoline-6,7-diol exhibits diverse enzyme binding interactions through multiple molecular mechanisms. The compound demonstrates significant inhibitory activity against several key enzymes involved in cellular metabolism and signaling pathways.

Nuclear Factor-κB Inhibition

The compound functions as a potent inhibitor of Nuclear Factor-κB (NF-κB), targeting both canonical and non-canonical signaling pathways [1]. Research demonstrates that 6,7-dihydroxy-3,4-dihydroisoquinoline effectively inhibits NF-κB activation through interactions with the transcriptional complex, resulting in reduced nuclear translocation and subsequent gene expression [1]. The inhibition mechanism involves binding to specific domains within the NF-κB signaling cascade, preventing the formation of active transcriptional complexes [2].

Catechol-O-methyltransferase (COMT) Inhibition

3,4-Dihydroisoquinoline-6,7-diol demonstrates potent inhibition of catechol-O-methyltransferase through an uncompetitive mechanism [3]. The compound exhibits greater inhibitory potency than established COMT inhibitors such as tropolone [3]. The inhibition occurs through the formation of quinoidal tautomers, which resemble pyridones or tropolones rather than traditional catechol substrates [3]. This unique mechanism prevents O-methylation without the compound serving as a substrate, making it a "nonmethylatable" COMT inhibitor [3].

Dopamine Receptor Modulation

The compound exhibits positive allosteric modulation of dopamine D1 receptors through binding at the intracellular loop 2 (ICL2) region [4]. This allosteric interaction enhances dopamine signaling without directly activating the receptor, providing a distinct pharmacological profile compared to orthosteric agonists [4]. The allosteric binding site represents a novel therapeutic target for dopamine-related disorders [4].

Multi-enzyme Inhibitory Profile

3,4-Dihydroisoquinoline-6,7-diol demonstrates inhibitory activity against multiple enzymes including monoamine oxidase (MAO), acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and D-amino acid oxidase (DAAO) [5] [6]. These interactions suggest potential therapeutic applications in neurodegenerative diseases and psychiatric disorders [5] [6].

Redox Cycling and Reactive Oxygen Species (ROS) Modulation

The compound exhibits significant antioxidant properties through multiple mechanisms involving free radical scavenging and reactive oxygen species modulation.

Free Radical Scavenging Activity

3,4-Dihydroisoquinoline-6,7-diol demonstrates potent free radical scavenging capabilities against various reactive species including 2,2-diphenyl-1-picrylhydrazyl radical (DPPH), 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) radical (ABTS), superoxide anion radical, and nitric oxide radical [5] [6]. The compound's ability to neutralize these reactive species contributes to its protective effects against oxidative stress-related cellular damage [5] [6].

Mitochondrial Function Restoration

Research indicates that derivatives of 3,4-dihydroisoquinoline-6,7-diol can restore mitochondrial function and suppress reactive oxygen species production [7]. The compound's effects on mitochondrial metabolism involve the prevention of mitochondrial membrane depolarization and the maintenance of cellular energy homeostasis [7]. This mechanism contributes to protection against acute kidney injury and other oxidative stress-related pathologies [7].

Cellular Protection Mechanisms

The compound's antioxidant activity extends to cellular protection through multiple pathways. It reduces oxidative damage to cellular components including proteins, lipids, and nucleic acids [6]. The protective effects are mediated through both direct radical scavenging and indirect mechanisms involving cellular antioxidant systems [6].

Therapeutic Implications

The antioxidant properties of 3,4-dihydroisoquinoline-6,7-diol suggest potential applications in treating oxidative stress-related diseases including cardiovascular disorders, neurodegenerative diseases, and inflammatory conditions [6]. The compound's ability to modulate reactive oxygen species production positions it as a candidate for therapeutic development in conditions characterized by oxidative imbalance [6].

Cell Signaling Pathway Crosstalk in Metastasis and Apoptosis

3,4-Dihydroisoquinoline-6,7-diol influences multiple cell signaling pathways that regulate metastasis and apoptosis, demonstrating its potential as an anticancer agent.

Nuclear Factor-κB Pathway Regulation

The compound's inhibition of NF-κB signaling directly impacts metastatic processes by reducing cell invasion through extracellular matrix components [1]. NF-κB inhibition prevents the transcription of genes involved in cell survival, proliferation, and metastasis [1]. The compound specifically targets both canonical and non-canonical NF-κB pathways, providing comprehensive inhibition of this critical signaling network [1].

Mitochondrial Apoptosis Pathway

3,4-Dihydroisoquinoline-6,7-diol activates mitochondrial apoptosis pathways through the induction of mitochondrial membrane depolarization [8]. This mechanism leads to the release of cytochrome c and subsequent activation of caspase cascades [8]. The compound demonstrates significant effects on mitochondrial membrane potential, with up to 96.9% of treated cells showing reduced mitochondrial membrane potential in certain experimental conditions [8].

Caspase Activation and Cell Death

The compound directly activates multiple caspases including caspase-3, caspase-8, caspase-9, and caspase-10 [8]. This multi-caspase activation indicates involvement in both intrinsic and extrinsic apoptotic pathways [8]. The activation of initiator caspases (caspase-8 and caspase-9) leads to the processing of executioner caspases (caspase-3), resulting in comprehensive apoptotic cell death [8].

Cell Cycle Regulation

The compound inhibits DNA synthesis through interference with cell cycle progression [8]. This effect contributes to reduced tumor cell proliferation and may lead to cell cycle arrest at critical checkpoints [8]. The inhibition of DNA synthesis represents an additional mechanism by which the compound exerts its anticancer effects [8].

Metastatic Inhibition

Direct evidence demonstrates that 6,7-dihydroxy-3,4-dihydroisoquinoline inhibits in vitro invasion of murine mammary cancer cells [1]. This antimetastatic activity is associated with the compound's ability to prevent cell invasion through extracellular matrix components [1]. The inhibition of metastatic processes represents a significant therapeutic advantage in cancer treatment [1].

Metabolic Stability and Bioavailability Considerations

The metabolic stability and bioavailability of 3,4-dihydroisoquinoline-6,7-diol are influenced by its molecular structure and physicochemical properties.

Structural Features Affecting Metabolism

The presence of hydroxyl groups at positions 6 and 7 significantly influences the compound's metabolic profile [9]. These catechol moieties are susceptible to methylation by catechol-O-methyltransferase, although the compound itself acts as a COMT inhibitor rather than a substrate [3]. The dihydroisoquinoline core structure provides enhanced metabolic stability compared to fully aromatic systems [10].

Pharmacokinetic Properties

The compound's pharmacokinetic profile is characterized by rapid metabolism and distribution . Related compounds in the tetrahydroisoquinoline family demonstrate half-lives of approximately 0.133 hours in humans . The polar nature of the hydroxyl groups influences solubility and bioavailability, with the compound showing increased solubility in polar solvents [12].

Metabolic Pathways

The compound undergoes various metabolic transformations including oxidation, reduction, and conjugation reactions . Oxidation reactions can convert the compound to quinone derivatives, while reduction reactions may produce tetrahydroisoquinoline derivatives . The compound's interaction with metabolic enzymes influences its overall pharmacological profile .

Bioavailability Enhancement Strategies

The polar nature of the hydroxyl groups may limit lipophilicity, necessitating prodrug approaches for optimal bioavailability [10]. Structural modifications such as protecting group strategies or derivatization can improve pharmacokinetic properties while maintaining biological activity [10]. The development of suitable formulations remains crucial for therapeutic applications [10].

Computational Modeling of Target Interactions

Computational approaches provide detailed insights into the molecular mechanisms underlying the biological activities of 3,4-dihydroisoquinoline-6,7-diol.

Molecular Docking Studies

Molecular docking analysis reveals specific binding interactions between 3,4-dihydroisoquinoline-6,7-diol and its molecular targets [1]. The compound demonstrates favorable binding affinity to the Nuclear Factor-κB complex, with specific interactions involving hydrogen bonding and hydrophobic contacts [1]. Docking studies predict binding orientations that correlate with experimental inhibition data [1].

Homology Modeling of Receptor Interactions

Homology modeling studies of dopamine D1 receptor interactions reveal the compound's binding at the intracellular loop 2 (ICL2) region [4]. The model predicts specific amino acid interactions including hydrogen bonding with residues C115, W123, and K134 [4]. These computational predictions explain the compound's positive allosteric modulation of dopamine signaling [4].

Quantum Mechanical Calculations

Density functional theory (DFT) calculations provide insights into the electronic structure and chemical reactivity of 3,4-dihydroisoquinoline-6,7-diol [3]. The calculations support the formation of quinoidal tautomers that explain the compound's unique interaction with catechol-O-methyltransferase [3]. Electronic structure analysis reveals the molecular basis for the compound's inhibitory properties [3].

Molecular Dynamics Simulations

Molecular dynamics simulations evaluate the conformational stability of protein-ligand complexes [14]. These studies provide information about the dynamic behavior of the compound in biological systems and validate binding interactions predicted by static modeling approaches [14]. The simulations support the stability of predicted binding modes [14].

Structure-Activity Relationship Analysis

Computational structure-activity relationship studies identify key molecular features responsible for biological activity [1]. The carbonyl moiety emerges as a critical functional group for NF-κB inhibition [1]. These analyses guide the design of more potent derivatives and help understand the molecular basis of selectivity [1].